molecular formula C18H21N3O2S B12522068 N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine

N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B12522068
M. Wt: 343.4 g/mol
InChI Key: WQUXIQUKCJOCEX-UHFFFAOYSA-N
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Description

N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine is a synthetic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine typically involves the condensation of an aromatic aldehyde with o-phenylenediamine, followed by subsequent reactions to introduce the tert-butyl and tosyl groups. One common method involves the use of tosyl chloride and tert-butylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in the transcription of specific genes and ultimately affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine is unique due to its specific tert-butyl and tosyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-tert-butyl-1-(4-methylphenyl)sulfonylbenzimidazol-2-amine

InChI

InChI=1S/C18H21N3O2S/c1-13-9-11-14(12-10-13)24(22,23)21-16-8-6-5-7-15(16)19-17(21)20-18(2,3)4/h5-12H,1-4H3,(H,19,20)

InChI Key

WQUXIQUKCJOCEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2NC(C)(C)C

Origin of Product

United States

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